7-phenyl-2-[4-(1H-pyrrol-1-yl)phenyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

7-phenyl-2-[4-(1H-pyrrol-1-yl)phenyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4500173
CAS Number:
Molecular Formula: C22H15N7
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Research has primarily focused on their potential as antagonists for adenosine receptors, specifically the A2A and A3 subtypes. These receptors are involved in various physiological processes, making their modulation attractive targets for treating conditions like Parkinson's disease [], ischemia [], and certain muscle injuries [].

Synthesis Analysis
  • Cyclization reactions: These reactions often involve reacting substituted pyrazole derivatives with various reagents like formamide, triethyl orthoformate, or acyl hydrazines [, , , , ].
  • Dimroth Rearrangement: This approach utilizes oxidative cyclization of specific pyrimidine intermediates followed by rearrangement to yield the desired pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold [].
  • Multi-step synthesis: Some derivatives require a multi-step approach starting from simple precursors and building the complex heterocyclic structure through a series of reactions [].
Molecular Structure Analysis
  • Nucleophilic substitution: The presence of electrophilic sites on the pyrimidine ring makes these compounds susceptible to nucleophilic attack, as seen in reactions with hydrazine derivatives [].
  • Condensation reactions: The formation of imines and hydrazones is observed in several synthetic pathways, highlighting the reactivity of carbonyl groups within these compounds [].
  • Oxidative cyclization: This reaction is crucial in the synthesis of the triazole ring, demonstrating the susceptibility of certain functional groups to oxidation [].
Mechanism of Action

The primary mechanism of action for many pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, particularly those investigated as potential therapeutics, is adenosine receptor antagonism. These compounds bind to adenosine receptors, preventing the endogenous ligand (adenosine) from binding and eliciting its effects [, , , ].

Physical and Chemical Properties Analysis
  • Crystallinity: Some derivatives have been successfully crystallized, suggesting a certain degree of structural rigidity [].
  • Solubility: The presence of polar groups within the core structure and the nature of substituents can influence solubility in various solvents. Efforts have been made to enhance water-solubility for potential therapeutic applications [].
Applications
  • Investigating the role of adenosine receptors in various physiological and pathological processes: This includes exploring their involvement in conditions like Parkinson's disease [], ischemia [], and muscle injury [].
  • Developing potential therapeutic agents: By targeting specific adenosine receptor subtypes, these derivatives offer possibilities for developing novel treatments for neurological disorders, cardiovascular diseases, and inflammatory conditions [, , , ].
Future Directions
  • Further exploration of structure-activity relationships: Synthesizing and evaluating a wider variety of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives with diverse substituents could uncover more potent and selective adenosine receptor ligands [].
  • Developing radiolabeled derivatives: Introducing radioisotopes like fluorine-18 or iodine-123 could enable the development of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) tracers for imaging adenosine receptors in vivo [].

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

    Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for Positron Emission Tomography (PET) imaging of adenosine A2A receptors (A2ARs) in the brain. Preclinical studies demonstrated favorable brain kinetics and suitable characteristics as an A2AR PET tracer [].

7‐(2‐(4‐(4‐(2‐[18F]fluoroethoxy)phenyl)piperazin‐1‐yl)ethyl)‐2‐(furan‐2‐yl)‐7H‐pyrazolo[4,3‐e][1,2,4]triazolo[1,5‐c]pyrimidin‐5‐amine ([18F]MNI‐444)

    Compound Description: [18F]MNI‐444 is a radiolabeled compound developed as a Positron Emission Tomography (PET) radiopharmaceutical for mapping A2A receptors in the brain [].

7‐(2‐(4‐(2‐fluoro‐4‐[123I]iodophenyl)piperazin‐1‐yl)ethyl)‐2‐(furan‐2‐yl)‐7H-imidazo[1,2‐c]pyrazolo[4,3‐e]pyrimidin‐5‐amine ([123I]MNI‐420)

    Compound Description: [123I]MNI‐420 is a radiolabeled compound developed as a Single-photon Emission Computed Tomography (SPECT) radiopharmaceutical for mapping A2A receptors in the brain [].

Diethyl {2-[(4-chloro­phen­oxy)meth­yl]-9-(methyl­sulfanyl)-7H-pyrazolo[4,3-d][1,2,4]-triazolo[1,5-d]pyrimidin-7-yl}(phen­yl)methyl­phospho­nate

    Compound Description: This compound represents a pyrazolotriazolopyrimidine derivative structurally characterized by X-ray diffraction, highlighting the planar nature of the fused ring system and its spatial relationship with substituents [].

7-Phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

    Compound Description: This entry refers to a series of derivatives all containing the 7-Phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core structure. The synthesis of these derivatives, varying in their 2-position substituents (R groups), was achieved using a novel reagent [].

7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

    Compound Description: This compound is a specific derivative within the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class that has been synthesized and characterized using single-crystal X-ray analysis [, ].

3-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and 2-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

    Compound Description: These two series of compounds represent new classes of potent xanthine oxidase inhibitors, synthesized through oxidative cyclization and Dimroth rearrangement reactions [].

5-Amino-7(phenylethyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

    Compound Description: SCH 58261 is a potent and selective antagonist for the A2A adenosine receptor []. It has been used in various studies to investigate the role of A2A receptors in different physiological and pathological conditions [, , , , , , ].

(E)-7-phenyl-9-styryl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

    Compound Description: This compound is a pyrazolotriazolopyrimidine derivative synthesized using (E)-5-amino-1-phenyl-3-styryl-1H-pyrazole-4-carbonitrile as a starting material [].

[3H]-MRE 3008-F20 (5-N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4triazolo[1,5-c]pyrimidine)

    Compound Description: [3H]-MRE 3008-F20 is a tritiated radioligand developed for the pharmacological and biochemical characterization of human A3 adenosine receptors [].

Properties

Product Name

7-phenyl-2-[4-(1H-pyrrol-1-yl)phenyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

10-phenyl-4-(4-pyrrol-1-ylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C22H15N7

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C22H15N7/c1-2-6-18(7-3-1)29-21-19(14-24-29)22-25-20(26-28(22)15-23-21)16-8-10-17(11-9-16)27-12-4-5-13-27/h1-15H

InChI Key

RFFZZLADSOVPJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)N6C=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.